4-(azetidin-2-yl)-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-(azetidin-2-yl)-1-methylpyrazole |
InChI |
InChI=1S/C7H11N3/c1-10-5-6(4-9-10)7-2-3-8-7/h4-5,7-8H,2-3H2,1H3 |
InChI Key |
GCAULIXJPXPTOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CCN2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Azetidin 2 Yl 1 Methyl 1h Pyrazole
Electrophilic and Nucleophilic Reactivity Patterns of the Pyrazole (B372694) and Azetidine (B1206935) Rings
The reactivity of 4-(azetidin-2-yl)-1-methyl-1H-pyrazole is a composite of the individual reactivities of the 1-methyl-1H-pyrazole and the 2-substituted azetidine rings, influenced by their electronic interaction.
Pyrazole Ring:
The 1-methyl-1H-pyrazole ring is an aromatic system with two nitrogen atoms, which significantly influences its reactivity. The nitrogen at position 1 is a pyrrole-type nitrogen, and its lone pair of electrons is involved in the aromatic sextet. The nitrogen at position 2 is a pyridine-type nitrogen and is more basic.
Electrophilic Substitution: Pyrazole itself undergoes electrophilic substitution predominantly at the C-4 position due to the directing effects of the two nitrogen atoms. The presence of a methyl group at N-1 does not alter this preference. Therefore, electrophilic attack on the pyrazole ring of this compound is expected to occur at the C-5 position, as the C-4 position is already substituted. Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation rrbdavc.orgscribd.comijnrd.org.
Nucleophilic Attack: The pyrazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups can activate the ring towards nucleophilic substitution acs.org. In the case of this compound, the azetidinyl group is not a strong electron-withdrawing group, so the pyrazole ring is expected to be relatively unreactive towards nucleophiles.
Azetidine Ring:
The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its reactivity is primarily governed by its significant ring strain, which is approximately 25.4 kcal/mol rsc.org. This strain makes the ring susceptible to cleavage under various conditions.
Nucleophilic Ring-Opening: The azetidine ring can be opened by a variety of nucleophiles. This reaction is often facilitated by protonation or Lewis acid activation of the nitrogen atom, which makes the ring carbons more electrophilic. The regioselectivity of the ring-opening is influenced by the substituents on the ring. For a 2-substituted azetidine, nucleophilic attack can occur at either the C-2 or C-4 position. The outcome is dependent on both steric and electronic factors of the substituent and the nucleophile rsc.orgrsc.orgresearchgate.net.
Electrophilic Attack on Nitrogen: The nitrogen atom of the azetidine ring possesses a lone pair of electrons and is therefore nucleophilic. It can react with electrophiles such as alkyl halides and acyl chlorides to form quaternary azetidinium salts or N-acylated azetidines, respectively.
The table below summarizes the expected reactivity patterns of the individual rings in this compound.
| Ring System | Reagent Type | Expected Reactivity |
| 1-Methyl-1H-pyrazole | Electrophile | Substitution at C-5 |
| Nucleophile | Generally unreactive | |
| Azetidine | Nucleophile | Ring-opening at C-2 or C-4 |
| Electrophile | N-alkylation or N-acylation |
Tautomeric Equilibria in Pyrazole-Containing Azetidine Derivatives
Tautomerism is a key feature of pyrazole chemistry, particularly for N-unsubstituted pyrazoles where a proton can move between the two ring nitrogen atoms nih.govresearchgate.net. However, in this compound, the nitrogen at position 1 is substituted with a methyl group, which prevents the typical annular tautomerism within the pyrazole ring.
Therefore, for this specific compound, tautomerism is not a significant consideration under normal conditions. The structure is fixed as this compound. It is important to note that for related compounds where the pyrazole nitrogen is unsubstituted, the position of the substituent on the pyrazole ring (C-3 vs. C-5) would be in equilibrium fu-berlin.demdpi.com. The equilibrium position is influenced by the nature of the substituents on the pyrazole ring nih.govresearchgate.net. Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the 5-substituted tautomer researchgate.net.
Reaction Mechanism Elucidation for Key Transformations
Pyrazole Ring Formation:
The Knorr pyrazole synthesis is a common method for forming the pyrazole ring, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. A plausible route to a precursor for our target molecule could involve the reaction of a substituted hydrazine with a β-dicarbonyl compound bearing a latent azetidine functionality or a precursor to it.
A more direct approach to a 4-substituted pyrazole could involve a [3+2] cycloaddition reaction between a nitrile imine and an alkyne rrbdavc.orgorganic-chemistry.org. Another possibility is the reaction of a diazo compound with an appropriately substituted acetylene derivative organic-chemistry.org.
Azetidine Ring Formation:
The synthesis of the azetidine ring can be challenging due to the inherent ring strain. Common methods include:
Intramolecular Cyclization: This is a widely used method and typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. For the synthesis of a 2-substituted azetidine, the starting material would need to be appropriately functionalized.
[2+2] Cycloaddition: The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be used to form azetidines rsc.org.
Aza-Michael Addition: A recent study has shown the synthesis of 3-(pyrazol-1-yl)azetidine derivatives through an aza-Michael addition of pyrazole to a methyl 2-(azetidin-3-ylidene)acetate nih.gov. A similar strategy could potentially be adapted for the synthesis of the 2-substituted isomer.
A plausible synthetic strategy for this compound could involve the synthesis of one of the heterocyclic rings first, followed by the construction of the second ring onto the pre-formed scaffold. For example, 1-methyl-1H-pyrazole-4-carbaldehyde could serve as a starting material for the eventual formation of the azetidine ring at the 4-position.
The nature of substituents on both the pyrazole and azetidine rings can significantly impact the outcome of their formation and subsequent reactions.
On Pyrazole Formation:
Electronic Effects: The electronic properties of substituents on the precursors for pyrazole synthesis can affect the regioselectivity of the cyclization. For instance, in the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the electronic nature of the substituents will direct which nitrogen atom of the hydrazine attacks which carbonyl group, leading to the formation of one regioisomer over the other acs.orgnih.gov.
Steric Effects: Bulky substituents can hinder the approach of reagents and may influence the reaction pathway, potentially leading to lower yields or favoring the formation of a thermodynamically more stable product acs.org.
On Azetidine Stability and Reactivity:
N-Substituents: The substituent on the azetidine nitrogen plays a crucial role in its stability. Electron-withdrawing groups on the nitrogen can decrease the nucleophilicity of the nitrogen atom, but they can also activate the ring towards nucleophilic attack by making the ring carbons more electrophilic. The stability of N-substituted azetidines can be pH-dependent, with decomposition being more rapid at low pH due to protonation of the azetidine nitrogen nih.gov.
C-Substituents: Substituents on the carbon atoms of the azetidine ring can influence the regioselectivity of ring-opening reactions. The electronic nature of the substituent at C-2 would affect the stability of a potential carbocation intermediate if the ring-opening proceeds through an SN1-type mechanism. Steric hindrance from the substituent can also direct the nucleophilic attack to the less hindered carbon atom.
Chemical Stability and Potential Degradation Pathways
The chemical stability of this compound is expected to be influenced by the inherent properties of both the pyrazole and azetidine rings.
Pyrazole Ring Stability:
The pyrazole ring is an aromatic system and is generally stable to oxidation and reduction under mild conditions ijnrd.orgglobalresearchonline.net. It is also relatively stable to acidic and basic conditions. Degradation of the pyrazole ring typically requires harsh conditions.
Azetidine Ring Stability:
The azetidine ring is the more labile part of the molecule due to its ring strain. Potential degradation pathways for the azetidine ring include:
Acid-Catalyzed Ring-Opening: In the presence of acid, the azetidine nitrogen can be protonated, which facilitates nucleophilic attack and ring cleavage. The rate of this degradation is pH-dependent nih.gov. The nucleophile can be an external species or, in some cases, an intramolecular group.
Thermal Decomposition: While more stable than the corresponding aziridines, azetidines can undergo thermal decomposition, although this typically requires elevated temperatures.
Reductive Cleavage: The C-N bonds of the azetidine ring can be cleaved under certain reductive conditions.
The table below summarizes the key factors influencing the stability of the molecule.
| Feature | Influencing Factor | Potential Outcome |
| Azetidine Ring Strain | Inherent property | Susceptibility to ring-opening |
| pH | Acidic conditions | Protonation of azetidine nitrogen, accelerating degradation nih.gov |
| Nucleophiles | Presence of nucleophilic species | Ring-opening of the azetidine moiety |
| Aromaticity of Pyrazole | Inherent property | High stability of the pyrazole ring |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No experimental NMR data has been reported for 4-(azetidin-2-yl)-1-methyl-1H-pyrazole.
Specific chemical shifts, coupling constants, and signal multiplicities for the protons and carbons of this compound are not available in the literature.
There are no published 2D NMR studies (NOESY, HMBC) to confirm the specific regiochemistry and connectivity between the azetidine (B1206935) and pyrazole (B372694) rings of this compound.
The characteristic chemical shifts of the nitrogen atoms within the pyrazole and azetidine rings of this compound have not been documented.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No mass spectral data, including the molecular ion peak or fragmentation patterns, has been published for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
The characteristic vibrational frequencies for the functional groups present in this compound are not documented in the scientific literature.
Advanced Diffraction Techniques for Solid-State Structure Determination
There is no evidence of the solid-state structure of this compound being determined through X-ray crystallography or other diffraction methods.
Computational and Theoretical Studies of 4 Azetidin 2 Yl 1 Methyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) and Ab Initio Approaches
For various pyrazole (B372694) derivatives, researchers have utilized DFT methods, such as B3LYP, in conjunction with basis sets like 6-31G* to optimize molecular geometry and calculate electronic properties. jcsp.org.pkuomphysics.net Ab initio methods, while more computationally intensive, are also used for higher accuracy. These calculations would be the first step in theoretically characterizing 4-(azetidin-2-yl)-1-methyl-1H-pyrazole.
Molecular Orbital Analysis: HOMO-LUMO Energies and Bandgap Determination
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.netnih.gov For many pyrazole compounds, this gap has been calculated to predict their reactivity profiles. researchgate.netmdpi.com
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
ESP maps visualize the charge distribution on the molecular surface, identifying nucleophilic (negative potential, typically colored red) and electrophilic (positive potential, colored blue) regions. researchgate.net This information is vital for predicting non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. While ESP maps for numerous pyrazoles exist, a specific map for this compound is not available.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as solvents or biological macromolecules. nih.gov These simulations could reveal the preferred three-dimensional shapes (conformations) of this compound and the energy barriers between them, which is critical for understanding its biological activity. Studies on other pyrazole-containing molecules have used MD to explore their binding stability with protein targets. researchgate.netresearchgate.netresearchgate.net
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Computational methods can also predict how a molecule will react under certain conditions.
Exploration of Potential Energy Surfaces (PES)
A Potential Energy Surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable isomers, transition states, and the lowest energy pathways for chemical reactions. For the pyrazole core, computational studies have explored reaction pathways like alkylation, but a detailed PES for reactions involving this compound has not been constructed.
Computational Approaches in Biological Activity Prediction and Target Interaction of this compound and its Derivatives
Computational and theoretical studies are instrumental in modern drug discovery, offering insights into the mechanisms of action and guiding the design of more potent and selective therapeutic agents. For derivatives of this compound, a variety of computational techniques have been employed to predict their biological activity and understand their interactions with molecular targets. These methods, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and machine learning, have proven invaluable in elucidating the therapeutic potential of this class of compounds.
Molecular Docking Studies for Ligand-Target Binding Modes and Affinities
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of pyrazole and azetidin-2-one (B1220530), molecular docking studies have been crucial in identifying potential biological targets and understanding the molecular interactions that govern their activity.
Research on pyrazol-1-yl azetidin-2-one derivatives has utilized in-silico design and molecular docking to explore their potential as antimicrobial and anti-inflammatory agents. itmedicalteam.pl These studies have revealed that these compounds can bind to various bacterial and cyclooxygenase (COX) enzymes through a combination of hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions. itmedicalteam.pl The presence of specific substituents, such as a chloro group at the 3-position of the beta-lactam ring and a furfuryl group, was found to enhance the binding ability of these compounds. itmedicalteam.pl
Docking studies on other pyrazole derivatives have also identified them as potential inhibitors of various protein kinases, including VEGFR-2, Aurora A, and CDK2, which are implicated in cancer. nih.govresearchgate.net These studies have highlighted the importance of specific substitutions on the pyrazole ring for achieving high binding affinity and selectivity. For instance, certain 1H-pyrazole derivatives have shown promising binding energies and inhibition constants against these kinases, suggesting their potential as anticancer agents. nih.govresearchgate.net Similarly, novel azetidin-2-one derivatives have been evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), another key target in cancer therapy. researchgate.net
The following table summarizes the findings from various molecular docking studies on pyrazole and azetidin-2-one derivatives, showcasing the target proteins, binding energies, and key interacting residues.
| Compound Class | Target Protein | Key Findings | Reference |
| Pyrazol-1-yl azetidin-2-one derivatives | E.coli (3GI9), S.a. (4AE5), S.typhi (3FHU), Cyclooxygenase (5COX) | Binding is mediated by hydrogen bonds, van der Waals, electrostatic, and hydrophobic interactions. Electronegative groups like halogens enhance activity. | itmedicalteam.pl |
| Azetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | Compounds showed satisfactory binding contact with the erlotinib (B232) binding site, with some derivatives having better PLP fitness scores than the reference ligand. | researchgate.net |
| 1H-pyrazole derivatives | VEGFR-2 (2QU5), Aurora A (2W1G), CDK2 (2VTO) | Derivatives showed potential as inhibitors with good binding energies and inhibition constants. Specific substitutions were key for potent activity. | nih.govresearchgate.net |
| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I and hCA II) | Synthesized compounds showed better interactions than the reference inhibitor, acetazolamide. | nih.gov |
| Pyrazole derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Derivatives showed potential as DPP-IV inhibitors for the treatment of type 2 diabetes through comprehensive computational analysis. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for understanding which structural features are crucial for a desired biological effect and for designing new, more active compounds.
SAR studies on pyrazole derivatives have provided valuable insights into the structural requirements for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comacs.orgnih.govjapsonline.comresearchgate.net For example, studies on pyrazole-based inhibitors of meprin α and β have shown that modifications at positions 3 and 5 of the pyrazole ring can modulate inhibitory activity and selectivity. nih.gov The introduction of different functional groups on the aryl moieties at these positions can target specific pockets within the enzyme's active site. nih.gov Similarly, for pyrazole derivatives acting as cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for potent and selective activity. acs.org
QSAR studies have been employed to develop mathematical models that can predict the biological activity of pyrazole derivatives. For instance, 2D and 3D-QSAR studies on pyrazolone-4-oxadiazole derivatives as anti-inflammatory agents have identified key steric and electrostatic fields that influence their activity. vlifesciences.com These models can guide the design of new derivatives with enhanced anti-inflammatory properties. Another study on pyrazole pyridine (B92270) carboxylic acid derivatives used a 4D-QSAR approach to identify pharmacophores and predict biological activity with high accuracy. nih.gov
The table below summarizes key SAR and QSAR findings for various pyrazole derivatives.
| Compound Series | Biological Activity | Key SAR/QSAR Findings | Reference |
| Pyrazole Hydrazones and Amides | Antiproliferative and Antioxidant | The phenylamino (B1219803) pyrazole nucleus with different decorations at positions 1, 3, and 4 influences activity. | mdpi.com |
| Pyrazole Derivatives | Cannabinoid Receptor Antagonists | A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position are crucial for potent and selective CB1 receptor antagonistic activity. | acs.org |
| Pyrazole-based inhibitors | Meprin α and β inhibition | Modifications at positions 3 and 5 of the pyrazole ring modulate inhibitory activity and selectivity. | nih.gov |
| Pyrazolone (B3327878) Derivatives | Anti-inflammatory | A specific pyrazolone derivative with an imidazole (B134444) moiety showed the most potent anti-inflammatory activity. | japsonline.com |
| 4-Cyano-1,5-diphenylpyrazoles | Antitumor | Different heterocyclic ring systems at position 3 of the pyrazole core influence anti-estrogenic and cytotoxic properties. | researchgate.net |
| Pyrazolone-4-oxadiazole Derivatives | Anti-inflammatory | 3D-QSAR models identified that negative steric potential and electropositive groups are important for enhancing anti-inflammatory activity. | vlifesciences.com |
| Pyrazole-urea hybrid compounds | Antimalarial | QSAR models were developed to correlate physicochemical descriptors with activity against the PfPRS enzyme. | ubaya.ac.id |
Machine Learning Approaches for Biological Activity and Target Identification
Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting the biological activity of molecules and identifying potential drug targets. ijcrt.org These approaches can analyze large and complex datasets to uncover intricate structure-activity relationships that may not be apparent with traditional QSAR methods. ijcrt.orgnih.gov
Various machine learning models, such as random forest regression, gradient boosting regression, and support vector machines, have been trained to predict the biological activity of different classes of compounds, including aromatase inhibitors. nih.gov These models use molecular descriptors as input features to predict the bioactivity of new molecules with high accuracy. nih.gov For instance, machine learning models have been successfully used to predict the biological activities of volatile metabolites by employing different types of molecular fingerprints. utem.edu.my
In the context of pyrazole and azetidinone derivatives, machine learning could be applied to predict their activity against a wide range of biological targets. By training models on existing experimental data, it would be possible to screen large virtual libraries of these compounds and prioritize the most promising candidates for synthesis and experimental testing. Furthermore, machine learning can aid in identifying new potential targets for these compounds by analyzing their predicted interaction profiles across a panel of proteins. ijcrt.org
The following table provides an overview of different machine learning approaches and their applications in predicting biological activity.
| Machine Learning Model | Application | Key Findings | Reference |
| Linear Regression, Random Forest Regression, Gradient Boosting Regression, Bagging Regression | Prediction of biological activity of aromatase inhibitors | Random forest regression showed the highest R² value (0.84), indicating its effectiveness in predicting activity. | nih.gov |
| Deep Learning, Random Forests, Support Vector Machines, Ensemble Models | Bioactivity prediction for drug discovery | These models can learn complex structure-activity relationships from large chemical datasets to make accurate predictions. | ijcrt.org |
| Gradient Boosting Method | Prediction of biological activities of volatile metabolites | A model using a combined molecular fingerprint trained with the gradient boosting method achieved a predictive accuracy of 94.43%. | utem.edu.my |
| Multiple Linear Regression, Decision Tree, Random Forest, k-Nearest Neighbors, Support Vector Machines | Anticancer activity prediction for colchicine (B1669291) derivatives | Decision Tree and Random Forest were identified as the best performing models for predicting IC₅₀ values. | mdpi.com |
In Vitro Biological Activity Investigations of 4 Azetidin 2 Yl 1 Methyl 1h Pyrazole Derivatives
Assessment of Biological Target Modulation
Research into pyrazole-containing compounds, including those with azetidine (B1206935) moieties, has revealed their capacity to interact with and modulate the activity of key biological macromolecules. These interactions are fundamental to their potential therapeutic effects and are explored through targeted enzyme and receptor assays.
The ability of pyrazole (B372694) derivatives to inhibit specific enzymes is a significant area of investigation.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a protein kinase that plays a crucial role in regulating the cell cycle, making it a target for anticancer drug development. nih.gov A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through the bioisosteric replacement of a phenylsulfonamide moiety, demonstrated potent CDK2 inhibitory activity. researchgate.net One of the most potent compounds in this series, compound 15 , exhibited a Kᵢ (inhibition constant) of 0.005 µM against CDK2. nih.govresearchgate.net Another derivative, compound 14 , also showed strong inhibition with a Kᵢ of 0.007 µM. researchgate.net Further studies on different pyrazole derivatives identified compounds 4 , 7a , 7d , and 9 as having significant inhibitory effects on the CDK2/cyclin A2 enzyme complex, with IC₅₀ values of 3.82 µM, 2.0 µM, 1.47 µM, and 0.96 µM, respectively. mdpi.com Mechanistic studies confirmed that these compounds could effectively embed within the active pocket of the CDK2 enzyme. bohrium.com
Table 1: Inhibitory Activity of Pyrazole Derivatives against CDK2
| Compound | Type | Value (µM) | Citation |
|---|---|---|---|
| 15 | Kᵢ | 0.005 | nih.govresearchgate.net |
| 14 | Kᵢ | 0.007 | researchgate.net |
| 4 | IC₅₀ | 3.82 | mdpi.com |
| 7a | IC₅₀ | 2.0 | mdpi.com |
| 7d | IC₅₀ | 1.47 | mdpi.com |
| 9 | IC₅₀ | 0.96 | mdpi.com |
Beta-Secretase 1 (BACE1): BACE1 is an enzyme implicated in the development of Alzheimer's disease. Tacrine-based derivatives incorporating a 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole fragment have been identified as potent BACE1 inhibitors, with IC₅₀ values in the low micromolar range (1.31–8.07 µM). rsc.org The structure-activity relationship analysis highlighted that the 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole fragment was important for these interactions. rsc.org
The interaction of pyrazole derivatives with cellular receptors is another key aspect of their biological profile. Functional assays are used to determine whether these compounds act as agonists (activators) or antagonists (blockers) of receptor signaling.
A novel pyrazole-based small molecule was discovered as an agonist for the apelin receptor, a G-protein coupled receptor involved in cardiovascular and metabolic diseases. nih.gov Systematic modifications led to potent agonists with EC₅₀ values below 100 nM. nih.gov Functional selectivity was observed, with some compounds showing a bias towards calcium mobilization over β-arrestin recruitment, a pathway often associated with receptor desensitization. nih.gov
In another study, a 4-(phenyl)thio-1H-pyrazole scaffold was identified as a novel agonist for GPR109A, the high-affinity niacin receptor. nih.gov One derivative, compound 5a , demonstrated an EC₅₀ of 45 nM in a calcium mobilization assay, comparable to niacin itself. nih.gov Notably, derivatives with a 1-(pyrazin-2-oyl) group acted as G-protein-biased agonists, showing reduced recruitment of β-arrestin, which is hypothesized to mediate the flushing side effect of niacin. nih.gov Furthermore, pyrazol-4-yl-pyridine derivatives have been developed as probes for imaging the muscarinic acetylcholine (B1216132) receptor M4 (M₄), demonstrating specific binding in brain regions known for high M₄ expression. acs.org
The process of identifying the specific biological targets of novel compounds often begins with broad, high-throughput screening. For instance, a screening of 2,000 small molecules from a chemical library led to the identification of a unique thieno[2,3-c]pyrazole derivative, Tpz-1 , which exhibited potent and selective cytotoxic effects on cancer cells. acs.org This initial "hit" was then subjected to further validation to understand its mechanism. acs.org
Once a lead compound or series is identified, its activity is often validated against a larger panel of targets. The U.S. National Cancer Institute (NCI) employs a 60-cell line screen to evaluate the antiproliferative activity of novel compounds, which serves as a robust method for biological validation. A series of polysubstituted pyrazole derivatives were subjected to this screening, which confirmed their potency and, in some cases, selectivity against specific cancer types like non-small cell lung cancer. Molecular docking studies and specific enzymatic assays are then used to confirm that the compound interacts with the intended target, such as CDK2 or microbial receptors, thereby validating the mechanism of action predicted by in silico models.
Evaluation of Diverse Cell-Based Biological Activities
Cell-based assays provide crucial information on how pyrazole derivatives affect whole cells, including their ability to halt proliferation, induce cell death, or kill pathogenic microorganisms.
Pyrazole derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines.
Leukemia Cell Lines (K562, U937): A platinum complex incorporating a pyrazole ligand showed superior inhibitory activity against K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma) cells, with IC₅₀ values of 0.09 µM and 0.10 µM, respectively. Separately, newly synthesized pyrazole-4-sulfonamide derivatives exhibited antiproliferative effects on U937 cells without showing general cytotoxicity.
Breast Cancer (MCF-7): Multiple studies have reported the efficacy of pyrazole derivatives against the MCF-7 breast adenocarcinoma cell line. One pyrazole benzamide (B126) derivative was found to be highly active, with an IC₅₀ of 4.98 µg/mL. Another study identified a pyrazole-indole hybrid, compound 7b , as a powerful inhibitor of HepG2 and MCF-7 cell lines. bohrium.com
Hepatocellular Carcinoma (HepG-2): Pyrazole-indole hybrids have shown excellent anticancer performance against the HepG2 liver cancer cell line. bohrium.com Compound 7a was particularly potent, with an IC₅₀ value of 6.1 µM, which is more effective than the standard drug doxorubicin (B1662922) (IC₅₀ = 24.7 µM) in the same study. bohrium.com
Colorectal Carcinoma (HCT-116): Pyrazoline derivatives have demonstrated strong activity against HCT-116 colon cancer cells, with compound 10c showing an IC₅₀ of 5.55 µM. acs.org Other pyrazole derivatives have also been reported to have remarkable cytotoxic activities against this cell line.
Table 2: Antiproliferative Activity (IC₅₀) of Pyrazole Derivatives Against Various Cancer Cell Lines | Cell Line | Cancer Type | Compound Class/Name | IC₅₀ Value | Citation | | :--- | :--- | :--- | :--- | | K562 | Chronic Myelogenous Leukemia | Platinum-pyrazole complex | 0.09 µM | | | U937 | Histiocytic Lymphoma | Platinum-pyrazole complex | 0.10 µM | | | MCF-7 | Breast Adenocarcinoma | Pyrazole benzamide | 4.98 µg/mL | | | HepG-2 | Hepatocellular Carcinoma | Pyrazole-indole hybrid 7a | 6.1 µM | bohrium.com | | HCT-116 | Colorectal Carcinoma | Pyrazoline derivative 10c | 5.55 µM | acs.org |
Derivatives combining pyrazole and azetidinone rings have been explored for their antimicrobial properties.
Antibacterial Activity: Newly synthesized pyrazoline compounds exhibited significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Compound 4g , an isoniazid-pyrazoline, was particularly potent against P. aeruginosa and S. aureus, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. Several other derivatives showed an MIC of 6.25 µg/mL against E. coli.
Antifungal Activity: The same series of compounds were tested against fungal pathogens. Compound 4d showed potent activity against Candida albicans and Aspergillus niger with an MIC of 3.12 µg/mL, which was superior to the standard drug Ketoconazole in the study. Another study found that a pyrazole derivative, compound 2 , was highly active against Aspergillus niger with an MIC of 1 µg/mL.
Antitubercular Activity: The antitubercular potential of pyrazole derivatives has been evaluated against Mycobacterium tuberculosis H37Rv. The isoniazid-pyrazoline derivatives 4c , 4d , and 4g were found to have superior activity (MIC = 3.12 µg/mL) compared to the reference drug Streptomycin (MIC = 6.25 µg/mL). This suggests that the pyrazoline scaffold is a promising starting point for developing new antitubercular agents.
Table 3: Antimicrobial Activity (MIC) of Pyrazole Derivatives | Activity | Organism | Compound(s) | MIC (µg/mL) | Citation | | :--- | :--- | :--- | :--- | | Antibacterial | P. aeruginosa, S. aureus | 4g | 3.12 | | | Antibacterial | E. coli | 3d, 4c, 4d, 4f, 4g | 6.25 | | | Antifungal | C. albicans, A. niger | 4d | 3.12 | | | Antifungal | A. niger | 2 | 1.0 | | | Antitubercular | M. tuberculosis H37Rv | 4c, 4d, 4g | 3.12 | |
Neuroprotective Effects in Cellular Models
Derivatives of 4-(azetidin-2-yl)-1-methyl-1H-pyrazole have been investigated for their neuroprotective capabilities in various in vitro models. One area of focus has been their ability to inhibit neurotoxicity mediated by microglial cells. nih.gov In studies using human THP-1 monocytic cells, which serve as a model for microglia, certain pyrazole derivatives were found to significantly reduce the secretion of neurotoxic compounds from these immune-stimulated cells. nih.govijirset.com The neuroprotective effect was quantified by measuring the viability of human SH-SY5Y neuroblastoma cells when exposed to the supernatants from these treated THP-1 cells. nih.govijirset.com
The increased viability of the SH-SY5Y neuronal cells suggests that these pyrazole compounds either inhibit the secretion of cytotoxic factors from the microglia-like cells or exert a direct protective effect on the neurons themselves. nih.govijirset.com Further research has indicated that the neuroprotective effects of related pyrazole derivatives are likely mediated through the inhibition of microglia activation. ijirset.com Some N-propananilide derivatives bearing a pyrazole ring have also shown neuroprotective activity in an SH-SY5Y neurotoxicity model induced by 6-hydroxy-dopamine (6-OHDA), a neurotoxin known to generate reactive oxygen species. nih.gov
Table 1: Neuroprotective Activity of Pyrazole Derivatives in Cellular Models
| Compound Type | Cellular Model | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrazole Ethandiamide Derivatives | Human THP-1 and SH-SY5Y cells | MTT Assay | Reduced neurotoxic secretions from THP-1 cells, protecting SH-SY5Y cells. | nih.gov |
| N-propananilide Pyrazole Derivatives | SH-SY5Y cells | 6-OHDA-induced neurotoxicity | Protected against neurotoxicity. | nih.gov |
Anti-inflammatory and Analgesic Properties in Cellular Assays
The anti-inflammatory and analgesic potential of pyrazole derivatives has been a significant area of research, with many compounds demonstrating promising activity in cellular assays. researchgate.netnih.govresearchgate.netsciencescholar.usresearchgate.net The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as celecoxib (B62257) and lonazolac, which act as COX-2 inhibitors. researchgate.netnih.gov
In vitro studies have shown that novel pyrazole derivatives can act as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov For instance, the compound FR140423, a pyrazole derivative, was found to be 150 times more selective for COX-2 over COX-1 in recombinant human cyclooxygenase enzyme assays, as measured by the inhibition of prostaglandin (B15479496) E2 formation. nih.gov This selectivity is a key attribute for modern anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
The anti-inflammatory properties of these compounds are often evaluated in cellular models of inflammation. ijirset.com The ability of pyrazole derivatives to inhibit the production of inflammatory mediators in immune cells is a key indicator of their potential therapeutic efficacy. nih.govijirset.com
Table 2: In Vitro Anti-inflammatory Activity of a Pyrazole Derivative
| Compound | Assay | Target | Selectivity (COX-2 vs. COX-1) | Reference |
|---|---|---|---|---|
| FR140423 | Recombinant human cyclooxygenase enzyme assay | COX-2 | 150-fold | nih.gov |
Anticonvulsant Activity Evaluation
The pyrazole structure is recognized for its broad spectrum of biological activities, including anticonvulsant properties. minia.edu.egnih.gov A number of pyrazole derivatives have been synthesized and evaluated for their potential to manage seizures. minia.edu.egnih.govkarger.comresearchgate.netnih.gov
In vitro and in vivo studies have been conducted to assess the anticonvulsant efficacy of these compounds. minia.edu.egnih.govkarger.comresearchgate.netnih.gov While many studies focus on in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, the underlying cellular mechanisms are also of interest. researchgate.netnih.gov For example, some triazolone derivatives have been shown to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, suggesting a potential mechanism for their anticonvulsant action. nih.gov
One study on a series of pyrazole derivatives found that compound 7h displayed the most potent anticonvulsant activity, even more so than the standard drug valproic acid in certain assays. karger.com The evaluation of these compounds often involves determining their median effective dose (ED50) and assessing any neurotoxicity to establish a protective index (PI). researchgate.net
Table 3: Anticonvulsant Activity of a Promising Pyrazole Derivative
| Compound | Test Models | Key Finding | Reference |
|---|---|---|---|
| Compound 7h | Maximal electroshock seizure and subcutaneous pentylenetetrazole assays | More potent than valproic acid in preventing convulsions. | karger.com |
| Compound 6k | sc-PTZ model in mice | ED50 value of 20.4 mg/kg and a PI value of 10.8. | researchgate.net |
Anti-HIV Activity in In Vitro Models
The pyrazole moiety has also been explored for its potential in developing new anti-HIV agents. nih.govresearchgate.netnih.gov Several studies have reported the synthesis and in vitro evaluation of pyrazole derivatives against different strains of HIV. nih.govscilit.comresearchgate.net
In one study, a series of novel pyrazol-pyridone analogs were designed and synthesized, with some compounds showing activity against HIV-1VB59 and HIV-1UG070 strains. nih.gov Specifically, compound 6q was identified as the most potent in this series, with an IC50 value of 6.14 µM against HIV-1VB59 and a therapeutic index of 54.31. nih.gov Another study investigated new steroids and their pyrazoline analogues, with some compounds showing inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. scilit.comresearchgate.netuobasrah.edu.iq
The low cytotoxicity of pyrazole derivatives in human cells is an important characteristic for the development of new anti-HIV drugs, as toxicity can be a major hurdle in treatment adherence. researchgate.net These findings highlight the potential of the pyrazole scaffold in the design of novel anti-HIV-1 agents. nih.gov
Table 4: In Vitro Anti-HIV Activity of Pyrazole Derivatives
| Compound | HIV Strain | IC50 Value | Therapeutic Index | Reference |
|---|---|---|---|---|
| 6q | HIV-1VB59 | 6.14 µM | 54.31 | nih.gov |
| 6q | HIV-1UG070 | 16.21 µM | Not Reported | nih.gov |
| 6l | HIV-1VB59 | 15.34 µM | Not Reported | nih.gov |
| 6l | HIV-1UG070 | 18.21 µM | Not Reported | nih.gov |
Antioxidative Properties
Several pyrazole derivatives have been reported to possess significant antioxidant properties. nih.govresearchgate.netmatilda.sciencenih.gov These compounds are evaluated in vitro for their ability to scavenge free radicals and inhibit oxidative processes. nih.govresearchgate.net
In one study, two newly synthesized pyrazole derivatives, Pyz-1 and Pyz-2, demonstrated considerable antioxidant and radical scavenging abilities in various assays. nih.govmatilda.science The antioxidant potential of these compounds is often compared to standard antioxidants like ascorbic acid. researchgate.net The introduction of certain functional groups, such as amino and hydroxyl groups, into the pyrazole nucleus has been shown to be important for their antioxidant activity. researchgate.net
The antioxidative properties of pyrazole derivatives are not only relevant for their potential use in conditions associated with oxidative stress but may also contribute to their other observed biological activities, such as their anti-inflammatory and neuroprotective effects. nih.govresearchgate.net
Table 5: In Vitro Antioxidant and Related Activities of Pyrazole Derivatives
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| Pyz-1 | Xanthine Oxidase Inhibition | 24.32 ± 0.78 µM | nih.govmatilda.science |
| Pyz-2 | Xanthine Oxidase Inhibition | 10.75 ± 0.54 µM | nih.govmatilda.science |
| Pyz-1 | α-glucosidase Inhibition | 75.62 ± 0.56 µM | nih.govmatilda.science |
| Pyz-2 | α-glucosidase Inhibition | 95.85 ± 0.92 µM | nih.govmatilda.science |
| Pyz-1 | α-amylase Inhibition | 119.3 ± 0.75 µM | nih.govmatilda.science |
| Pyz-2 | α-amylase Inhibition | 120.2 ± 0.68 µM | nih.govmatilda.science |
Mechanistic Insights into In Vitro Biological Action
Investigation of Cellular Pathway Modulation (e.g., PARP-1 cleavage, caspase activation, LC3 fragmentation, PCNA expression)
Understanding the molecular mechanisms by which pyrazole derivatives exert their biological effects is crucial for their development as therapeutic agents. Research into their mode of action has revealed their ability to modulate key cellular pathways involved in apoptosis, cell survival, and DNA repair. nih.govnih.govresearchgate.net
One of the key findings is the involvement of these compounds in the caspase-mediated apoptotic pathway. nih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis. nih.gov Certain N-propananilide derivatives bearing a pyrazole ring have been shown to exert their neuroprotective effects by decreasing the levels of the pro-apoptotic protein Bax and inhibiting the activation of caspase-3. nih.gov
Furthermore, the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1) is a well-established hallmark of apoptosis. nih.govresearchgate.net PARP-1 is a nuclear enzyme involved in DNA repair, and its cleavage by caspases, particularly caspase-3 and caspase-7, inactivates it. nih.gov This cleavage results in the formation of two specific fragments: a 24-kD DNA-binding domain and an 89-kD catalytic fragment. nih.govnih.gov The 89-kDa fragment can act as a carrier of poly(ADP-ribose) from the nucleus to the cytoplasm, which can induce apoptosis-inducing factor (AIF)-mediated DNA fragmentation. nih.gov The modulation of these pathways provides a mechanistic basis for the observed biological activities of pyrazole derivatives.
Selectivity Profiling against Related and Unrelated Biological Targets
Comprehensive selectivity profiling is a critical step in drug discovery to understand a compound's specificity and potential off-target effects. For the specific chemical entity this compound, detailed selectivity data against a broad panel of biological targets is not currently available in published research.
In the broader context of pyrazole-containing compounds, selectivity is a well-explored area. For instance, various pyrazole derivatives have been designed and evaluated for their selective inhibition of specific enzymes or receptors. A notable example is the class of pyrrolo-pyrazoles, which have been profiled against a wide range of kinases to determine their selectivity. This profiling is crucial for identifying compounds that target specific kinases involved in disease pathways while minimizing off-target effects that could lead to toxicity.
The general approach to selectivity profiling involves screening the compound of interest against a panel of related targets (e.g., different subtypes of a receptor or various members of an enzyme family) and a diverse set of unrelated targets to identify any unforeseen interactions. The data from such studies are typically presented as the percentage of inhibition at a fixed concentration or as IC50/EC50 values across the panel. Without specific experimental data for this compound, any discussion on its selectivity remains speculative and would necessitate future in vitro screening studies.
Establishment of Structure-Activity Relationships (SAR) for Biological Effects
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the specific molecule this compound, dedicated SAR studies have not been reported. However, general SAR principles for pyrazole derivatives can be extrapolated to infer potential relationships for this compound.
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Key positions for substitution that significantly influence activity are the N1, C3, C4, and C5 positions.
N1-Substitution: The presence of a methyl group at the N1 position, as in the compound of interest, is a common feature in many biologically active pyrazoles. The size and nature of the substituent at N1 can impact potency and selectivity. For example, in a series of pyrazolo[4,3-c]pyridines, the substitution pattern at the N-1 position of the pyrazole was found to be a determinant of binding to the target protein. acs.org
C4-Substitution: The substituent at the C4 position often plays a crucial role in directing the molecule's interaction with its biological target. The introduction of various groups at this position has been shown to modulate activity. For instance, in a series of 4-methyl substituted pyrazole derivatives acting as glucagon (B607659) receptor antagonists, modifications at other positions while retaining the C4-methyl group led to compounds with high binding affinity. nih.gov The presence of the azetidin-2-yl group at the C4 position of the user's specified compound introduces a small, saturated nitrogen-containing heterocycle, which can influence properties such as solubility, polarity, and the ability to form hydrogen bonds. The stereochemistry of the azetidine ring could also be a critical factor in biological recognition.
General SAR Trends: For various classes of pyrazole derivatives, SAR studies have established that:
Aromatic rings at different positions are often necessary for certain biological activities, such as antitubercular effects. acs.org
The combination of substituents can lead to synergistic effects on potency.
The introduction of heterocyclic moieties can significantly alter the biological profile, as seen in pyrazole-based hybrids with thiazolidinone, which have shown potent anticancer activity. nih.gov
To establish a clear SAR for this compound, a systematic study involving the synthesis and biological evaluation of a series of analogs would be required. This would involve modifying the azetidine ring (e.g., substitution, ring-opening), altering the N1-substituent, and introducing various groups at other positions of the pyrazole core.
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Key Findings on 4-(azetidin-2-yl)-1-methyl-1H-pyrazole
Currently, there is a scarcity of published research focused specifically on this compound. However, the synthesis of knowledge can be achieved by examining its core components: the 1-methyl-1H-pyrazole and the azetidine (B1206935) ring.
The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs. nih.govnih.gov Pyrazole derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. academicstrive.comorientjchem.org The pyrazole ring's utility is enhanced by its ability to act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and lipophilicity, which are crucial for drug development. nih.gov
The azetidine ring is a four-membered saturated heterocycle that has gained significant attention in medicinal chemistry. rsc.orgmedwinpublishers.com Its inherent ring strain makes it a unique building block, offering a three-dimensional structure that can improve binding affinity to biological targets. rsc.orgrsc.org The incorporation of azetidine into drug candidates has been shown to enhance metabolic stability, permeability, and solubility. acs.org Recent advancements have led to novel synthetic methods, making complex azetidine-containing scaffolds more accessible for drug discovery programs. rsc.orgsciencedaily.com
The combination of these two moieties in this compound results in a novel chemical entity with significant potential. The pyrazole portion can engage in hydrogen bonding and other interactions with biological targets, while the azetidine ring provides a rigid, three-dimensional element that can be explored for structure-activity relationships.
Identification of Emerging Avenues in Azetidine-Pyrazole Chemistry
The convergence of azetidine and pyrazole chemistry opens up several promising avenues for research and development. The creation of hybrid molecules containing both scaffolds is an area of growing interest.
Key Emerging Avenues:
Novel Synthetic Methodologies: A primary avenue of research will be the development of efficient and stereoselective synthetic routes to produce this compound and its derivatives. rsc.org This could involve leveraging modern techniques like visible-light photocatalysis or strain-release functionalization of azetidines to couple them with pyrazole precursors. rsc.orgsciencedaily.com
Scaffold Decoration and Library Synthesis: The core structure of this compound is ripe for chemical modification. Both the azetidine nitrogen and the pyrazole ring can be functionalized to create a diverse library of analogues. This would enable high-throughput screening to identify compounds with specific biological activities.
Fragment-Based Drug Discovery (FBDD): The azetidine-pyrazole scaffold can be utilized as a novel fragment in FBDD programs. Its unique 3D geometry and desirable physicochemical properties make it an attractive starting point for developing inhibitors against various protein targets.
Bioisosteric Replacement: Researchers can explore the use of the this compound moiety as a bioisostere for other chemical groups in known bioactive molecules to improve their pharmacological profiles. nih.gov
The table below summarizes potential research areas at the intersection of azetidine and pyrazole chemistry.
| Research Avenue | Description | Potential Impact |
| Stereoselective Synthesis | Development of methods to control the stereochemistry at the azetidine ring's connection point. | Production of enantiomerically pure compounds, which is often crucial for biological activity and safety. |
| Parallel Synthesis | Creation of large, diverse libraries of azetidine-pyrazole derivatives for screening. | Acceleration of the discovery of new lead compounds for various diseases. |
| Conformational Analysis | Studying the three-dimensional shape and flexibility of the molecule to understand its interaction with biological targets. | Rational design of more potent and selective analogues. |
| Application in PROTACs | Using the scaffold as a novel linker or ligand in Proteolysis Targeting Chimeras (PROTACs). | Development of new therapeutic modalities for targeting previously "undruggable" proteins. |
Prospective Research Trajectories for Enhanced Biological Efficacy and Mechanistic Understanding
Building on the foundational knowledge of pyrazoles and azetidines, future research on this compound should be systematic and target-oriented.
A critical first step is the in vitro screening of the compound against a broad range of biological targets, particularly those where pyrazole derivatives have shown promise, such as kinases (e.g., EGFR, VEGFR), cyclooxygenases (COX), and various microbial enzymes. nih.govresearchgate.net
Proposed Research Trajectories:
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, comprehensive SAR studies should be initiated. nih.gov This involves synthesizing analogues with modifications at various positions of both the pyrazole and azetidine rings to determine which structural features are essential for activity.
Mechanism of Action (MoA) Elucidation: For promising hits, detailed MoA studies will be necessary. This includes identifying the specific molecular target, determining the mode of binding through techniques like X-ray crystallography, and understanding the downstream effects on cellular pathways.
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds must be evaluated. The azetidine moiety is expected to confer favorable properties, but this needs to be experimentally verified. acs.org
In Vivo Efficacy Studies: Compounds with good in vitro potency and favorable ADME profiles should be advanced to in vivo models of disease to assess their efficacy and tolerability.
The following table outlines a potential research plan for investigating the therapeutic potential of this compound family.
| Research Phase | Key Questions to Address | Methodologies |
| Phase 1: Discovery | What is the spectrum of biological activity? | High-throughput screening, cell-based assays. |
| Phase 2: Lead Optimization | How can we improve potency and selectivity? | Medicinal chemistry (SAR studies), computational modeling. |
| Phase 3: Preclinical | Is the compound effective and safe in animal models? | In vivo efficacy studies, toxicology assessments. |
| Phase 4: Mechanistic | What is the precise molecular target and mechanism? | Target identification, biochemical and biophysical assays, structural biology. |
The systematic exploration of this compound and its derivatives holds considerable promise for the discovery of new therapeutic agents. The combination of a proven pharmacophore with a modern medicinal chemistry building block provides a fertile ground for innovation.
Q & A
Q. What are the common synthetic strategies for preparing 4-(azetidin-2-yl)-1-methyl-1H-pyrazole and its derivatives?
Synthesis typically involves cyclocondensation reactions using precursors like azetidine derivatives and substituted pyrazole intermediates. For example, pyrazole cores can be synthesized via reactions between hydrazines and β-keto esters or via regioselective functionalization of pre-formed pyrazole rings . Key steps include:
- Cyclocondensation : Use of ethyl acetoacetate and phenylhydrazine to form pyrazole rings, followed by azetidine coupling .
- Regioselective functionalization : Copper-catalyzed click chemistry for triazole-pyrazole hybrids (e.g., using 3-nitrosopyrazole intermediates) .
- Protection/deprotection strategies : Trifluoroacetic acid (TFA) is often used to stabilize azetidine-containing intermediates during synthesis .
Q. How can researchers characterize the structural and electronic properties of this compound?
Combined spectroscopic and computational methods are recommended:
- NMR spectroscopy : - and -NMR to confirm regiochemistry (e.g., methyl group position on pyrazole) and azetidine ring conformation .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., studies on pyrazole-carboxylic acid derivatives) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity trends in reactions .
Q. What biological targets or activities are associated with this scaffold?
Pyrazole-azetidine hybrids are explored for:
- Kinase inhibition : Potent activity against GSK-3β and other kinases, with pyrazole rings acting as ATP-binding site anchors .
- Antimicrobial agents : Substitutions at the azetidine or pyrazole positions enhance activity against bacterial targets (e.g., Mannich base derivatives) .
- CNS applications : Blood-brain barrier permeability due to lipophilic azetidine and pyrazole moieties, as seen in mGluR5 ligands .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during pyrazole functionalization?
Regioselectivity in pyrazole reactions is influenced by steric and electronic factors:
- Catalytic systems : Copper(I) catalysts in click reactions favor triazole formation at the less hindered pyrazole nitrogen .
- Directing groups : Electron-withdrawing groups (e.g., esters at C4) guide electrophilic substitutions to specific positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on azetidine rings .
Q. What methodologies resolve contradictory data in structure-activity relationship (SAR) studies?
Contradictions in SAR often arise from conformational flexibility or assay variability. Solutions include:
- Conformational analysis : X-ray/NMR studies to correlate bioactive conformers with activity (e.g., rigidified azetidine derivatives show improved potency) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cellular assays .
- Metabolic profiling : LC-MS to rule out off-target effects from metabolites (e.g., methyl group oxidation) .
Q. How can computational modeling optimize the design of this compound derivatives?
Q. What strategies improve the stability of azetidine-containing compounds in aqueous media?
- Protective groups : Boc-protected azetidines reduce ring-opening hydrolysis .
- Salt formation : Trifluoroacetic acid salts enhance solubility and shelf-life .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation for pH-sensitive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
